Pancuronium

Descripción

Propiedades

Key on ui mechanism of action |

Nondepolarizing neuromuscular blocking agents inhibit neuromuscular transmission by competing with acetylcholine for the cholinergic receptors of the motor end plate, thereby reducing the response of the end plate to acetylcholine. This type of neuromuscular block is usually antagonized by anticholinesterase agents. LOW CONCN OF PANCURONIUM BROMIDE (5X10-8 G/ML OR LESS), HAD NO PRESYNAPTIC EFFECT ON MURINE PHRENIC NERVE-DIAPHRAGM PREPN. AT HIGH CONCN (5X10-7 G/ML), PANCURONIUM BROMIDE DEPRESSED QUANTAL RELEASE TO 26% OF CONTROL IN CUT-FIBER PREPN & 40% OF CONTROL IN HIGH-MAGNESIUM PREPN. POSTSYNAPTIC EFFECTS REVEALED DEPRESSION TO 16 & 22% OF CONTROL, RESPECTIVELY, AT A CONCN OF 5X10-7 G/ML. PANCURONIUM BROMIDE HAD NO EFFECT ON DIRECTLY ELICITED ACTION POTENTIALS & ELECTRIC MEMBRANE CONSTANTS. THUS, PRESYNAPTIC AS WELL AS POSTSYNAPTIC EFFECTS OF PANCURONIUM BROMIDE IN PARALYTIC DOSES ARE ESSENTIAL IN CONTRIBUTING TO THE TOTAL EFFICACY OF NEUROMUSCULAR DEPRESSION. THE PHARMACODYNAMICS OF D-TUBOCURARINE (D-TC), PANCURONIUM BROMIDE, METOCURINE, & GALLAMINE WERE STUDIED IN RAT PHRENIC NERVE-HEMIDIAPHRAGM PREPN WITH VASCULAR PERFUSION AT 25, 31, & 37 °C. D-TC, METOCURINE, & GALLAMINE EACH DEMONSTRATED A NEAR 2-FOLD INCREASE IN ED50 AT 25 °C COMPARED WITH 37 °C. NO SUCH RELATIONSHIP WAS APPARENT WITH PANCURONIUM BROMIDE. SLOPES OF THE DOSE-RESPONSE CURVES WERE NOT INFLUENCED BY TEMP; HOWEVER, THE SLOPES FOR METOCURINE & D-TC WERE LOWER THAN THOSE FOR PANCURONIUM BROMIDE & GALLAMINE. THUS, IN THE RAT, PANCURONIUM BROMIDE RETAINS POTENCY AT HYPOTHERMIA, WHEREAS THE OTHER RELAXANTS DECREASE POTENCY. IN ADDITION, METOCURINE & D-TC EXHIBIT LESS STEEP DOSE-RESPONSE CURVES UNDER THESE EXPTL CONDITIONS. |

|---|---|

Número CAS |

16974-53-1 |

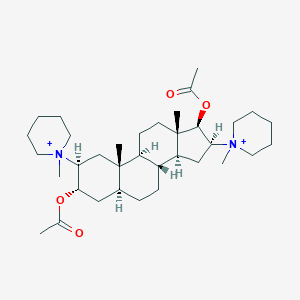

Fórmula molecular |

C35H60N2O4+2 |

Peso molecular |

572.9 g/mol |

Nombre IUPAC |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C35H60N2O4/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36/h26-33H,7-23H2,1-6H3/q+2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

Clave InChI |

GVEAYVLWDAFXET-XGHATYIMSA-N |

SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |

SMILES isomérico |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C |

SMILES canónico |

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |

Color/Form |

Crystals WHITE POWDER |

melting_point |

215 °C |

Otros números CAS |

16974-53-1 15500-66-0 |

Descripción física |

Solid |

Pictogramas |

Acute Toxic |

Vida útil |

SENSITIVE TO HEAT ... The manufacturer indicates that the drug is stable for 6 mos at room temperature. |

Solubilidad |

1 g sol in 30 parts chloroform, 1 part water (20 °C) SOL IN ALCOHOL Very soluble in water. 3.08e-06 g/L |

Sinónimos |

Bromide, Pancuronium Pancuronium Pancuronium Bromide Pancuronium Curamed Pancuronium Organon Pavulon |

Origen del producto |

United States |

Foundational & Exploratory

The Genesis of a Groundbreaking Muscle Relaxant: The Discovery and Synthesis of Pancuronium Bromide

A deep dive into the origins of pancuronium bromide, this technical guide chronicles its journey from conceptualization to its pioneering synthesis and initial pharmacological evaluation. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive historical and technical overview of a molecule that reshaped the landscape of neuromuscular blocking agents.

The story of this compound bromide begins in the 1960s, a period of significant advancement in anesthetic practice. The quest for a potent, non-depolarizing neuromuscular blocking agent with a more favorable side-effect profile than the existing options, such as d-tubocurarine, led researchers at Organon Laboratories in Scotland to explore a novel class of compounds: aminosteroids.[1]

The inspiration for this innovative approach stemmed from the structure of the naturally occurring aminosteroid alkaloid, malouetine. Scientists hypothesized that a rigid steroid nucleus could serve as a scaffold to hold two quaternary ammonium groups at a specific distance, mimicking the structure of acetylcholine and thereby effectively blocking the nicotinic acetylcholine receptors at the neuromuscular junction. This led to the rational design and synthesis of a series of aminosteroid compounds, culminating in the creation of this compound bromide in 1964 by a team of researchers led by David S. Savage and Claud L. Hewett.[1] The subsequent pharmacological evaluation, spearheaded by W.R. Buckett, confirmed its potent neuromuscular blocking activity and its superiority over existing agents in terms of cardiovascular stability.

Key Milestones in the Discovery and Development

| Year | Milestone | Key Individuals/Groups |

| 1960s | Inspiration from the aminosteroid alkaloid malouetine for the design of new neuromuscular blockers. | Organon Laboratories |

| 1964 | First successful synthesis of this compound bromide. | D.S. Savage, C.L. Hewett |

| 1967 | First pilot study in humans demonstrating its neuromuscular blocking properties.[2] | W.L.M. Baird, A.M. Reid |

| 1968 | Detailed pharmacological properties published, highlighting its potency and cardiovascular stability. | W.R. Buckett and colleagues |

| 1973 | Publication of the detailed synthesis of this compound bromide and related steroidal neuromuscular blocking agents. | W.R. Buckett, C.L. Hewett, D.S. Savage |

Chemical Synthesis

The original synthesis of this compound bromide, a bis-quaternary aminosteroid with the chemical name 2β,16β-dipiperidino-5α-androstane-3α,17β-diol diacetate dimethobromide, was a multi-step process starting from an androstane steroid precursor. The key steps involved the introduction of piperidino groups at the 2 and 16 positions of the steroid nucleus, followed by acetylation of the hydroxyl groups at the 3 and 17 positions, and finally, quaternization of the nitrogen atoms with methyl bromide.

Logical Workflow of this compound Bromide Synthesis

Caption: A high-level overview of the key stages in the chemical synthesis of this compound bromide.

Experimental Protocols

The following are summaries of the key experimental protocols from the original publications.

Original Synthesis of this compound Bromide

-

Starting Material: A suitable 5α-androstane derivative.

-

Step 1: Introduction of Piperidino Groups: The steroidal starting material was subjected to a reaction sequence to introduce piperidino groups at the 2β and 16β positions. This was a critical step in establishing the bis-quaternary ammonium structure.

-

Step 2: Formation of the 3α,17β-diol: The intermediate from the previous step was then processed to yield the 3α,17β-diol derivative.

-

Step 3: Acetylation: The diol was acetylated using acetic anhydride in pyridine to form the diacetate ester.

-

Step 4: Quaternization: The resulting diacetoxy-dipiperidino-androstane was dissolved in a suitable solvent (e.g., acetone or acetonitrile) and treated with an excess of methyl bromide. The reaction mixture was typically stirred at room temperature for several days to ensure complete quaternization of both piperidino nitrogen atoms.

-

Purification: The crude this compound bromide was purified by recrystallization from a suitable solvent system, such as acetone-ether, to yield a white crystalline solid.

Pharmacological Evaluation in Animals (Cat Tibialis Anterior Muscle Preparation)

-

Animal Model: Cats anesthetized with chloralose.

-

Experimental Setup: The sciatic nerve was stimulated supramaximally with square-wave pulses of 0.5 msec duration at a frequency of 0.1 Hz. The contractions of the tibialis anterior muscle were recorded isometrically.

-

Drug Administration: this compound bromide and other neuromuscular blocking agents were administered intravenously.

-

Measurement: The percentage reduction in twitch height was measured to determine the neuromuscular blocking potency (ED95). The duration of action was also recorded.

Initial Clinical Evaluation in Humans

-

Subjects: Adult patients undergoing surgery.

-

Anesthesia: General anesthesia was induced and maintained with standard anesthetic agents of the era.

-

Monitoring: Neuromuscular function was monitored by observing the response of a hand muscle to ulnar nerve stimulation.

-

Drug Administration: this compound bromide was administered intravenously in varying doses.

-

Parameters Measured: The dose required to produce adequate muscle relaxation for tracheal intubation and surgery was determined. The onset of action, duration of action, and any cardiovascular side effects were recorded.

Pharmacological Properties: A Quantitative Comparison

The initial studies on this compound bromide focused on quantifying its potency, duration of action, and cardiovascular side-effect profile, often in comparison to the then-standard neuromuscular blocking agent, d-tubocurarine.

| Parameter | This compound Bromide | d-Tubocurarine | Gallamine | Reference |

| ED95 (mg/kg) | 0.069 | Not directly compared in this study | 2.38 | [3] |

| Onset of Action (Time to 80% twitch depression in seconds) | 222 ± 18 | 178 ± 25 | 136 ± 14 | [3] |

| Potency Ratio (vs. d-tubocurarine) | ~5-6 times more potent | 1 | - | [4] |

Mechanism of Action: Competitive Antagonism

This compound bromide exerts its muscle relaxant effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and depolarizing the muscle cell membrane, thus inhibiting muscle contraction.

Caption: Competitive antagonism of this compound bromide at the neuromuscular junction.

Conclusion

The discovery and synthesis of this compound bromide marked a pivotal moment in the history of anesthesia. Its rational design, based on the structure of a natural product, and its subsequent development provided clinicians with a potent and more hemodynamically stable alternative to existing neuromuscular blocking agents. The foundational research by Savage, Hewett, and Buckett laid the groundwork for the development of a new class of aminosteroid muscle relaxants that continue to be refined and utilized in modern medical practice. This in-depth guide has provided a technical overview of this landmark achievement in pharmaceutical research and development.

References

- 1. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuromuscular blocking drugs (Chapter 38) - Anesthetic Pharmacology [cambridge.org]

- 3. This compound, gallamine, and d-tubocurarine compared: is speed of onset inversely related to drug potency? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101648987A - Method for synthesizing 17S-pancuronium bromide - Google Patents [patents.google.com]

Pancuronium: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent. Since its introduction into clinical practice, it has been a subject of extensive research due to its potent effects on skeletal muscle relaxation, making it a valuable tool in anesthesia and intensive care. This technical guide provides an in-depth overview of the chemical structure and properties of this compound, intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide details its chemical synthesis, physicochemical characteristics, mechanism of action, and pharmacokinetic and pharmacodynamic profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Chemical Structure and Synthesis

This compound bromide is chemically designated as 1,1'-[(2β,3α,5α,16β,17β)-3,17-bis(acetyloxy)androstane-2,16-diyl]bis[1-methylpiperidinium] dibromide.[1] Its structure is characterized by a rigid steroidal androstane nucleus with two quaternary ammonium groups, which is crucial for its pharmacological activity.

The synthesis of this compound bromide is a multi-step process that typically starts from a steroid precursor. While several synthetic routes have been developed, a general pathway involves the following key transformations. A detailed, step-by-step laboratory protocol is not publicly available in a single document, but the following outlines the general principles derived from patent literature.[2][3]

A common precursor is 16R-bromopregna-3S, 20S-diol.[3] The synthesis involves a series of reactions including fragmentation of the steroid ring, introduction of piperidino groups at the 2 and 16 positions, acetylation of the hydroxyl groups at the 3 and 17 positions, and finally, quaternization of the piperidino nitrogens with methyl bromide to yield the final this compound bromide molecule.[3][4][5]

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic scheme for this compound bromide.

Caption: Generalized synthetic pathway of this compound bromide.

Physicochemical Properties

This compound bromide is a white or almost white, crystalline powder. It is freely soluble in water and in methylene chloride, and soluble in alcohol.[6] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₅H₆₀Br₂N₂O₄ | [1] |

| Molecular Weight | 732.67 g/mol | [1] |

| Melting Point | Approximately 215 °C | [1] |

| pKa | Not available (quaternary ammonium compound) | |

| LogP | Not available (highly polar) | |

| Solubility | Freely soluble in water and methylene chloride | [6] |

Mechanism of Action

This compound is a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[7] It binds to the α-subunits of the nAChR, thereby preventing the binding of acetylcholine (ACh) and inhibiting the depolarization of the motor endplate. This blockade of neuromuscular transmission results in skeletal muscle relaxation.[7]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.

Caption: Mechanism of action of this compound at the neuromuscular junction.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of this compound have been extensively studied in various animal models and in humans.

Pharmacokinetics

Following intravenous administration, this compound is primarily distributed to the extracellular fluid. It is metabolized to a limited extent in the liver to its 3-hydroxy, 17-hydroxy, and 3,17-dihydroxy metabolites, with the 3-hydroxy metabolite having some neuromuscular blocking activity.[8] The primary route of elimination is renal excretion of the unchanged drug and its metabolites.[8]

| Parameter | Value | Species/Condition | Reference |

| Elimination Half-life | 89.5 - 161.5 min | Humans | [9] |

| Volume of Distribution (Central Compartment) | 62.9 - 145.5 mL/kg | Humans | [9] |

| Plasma Clearance | 57.6 - 187.3 mL/min | Humans | [9] |

| Protein Binding | ~10% | Humans | [2] |

Pharmacodynamics

This compound is a potent neuromuscular blocking agent with a relatively slow onset and long duration of action.

| Parameter | Value | Condition | Reference |

| ED₉₅ (95% effective dose) | ~0.05 mg/kg | Balanced anesthesia in humans | |

| Onset of Action | 4-6 minutes | Intravenous injection in humans | [2] |

| Clinical Duration of Action | ~120 minutes | Humans | [2] |

Experimental Protocols

This section provides an overview of the methodologies used in the synthesis, characterization, and in vivo evaluation of this compound.

Synthesis and Characterization

Synthesis: A detailed, step-by-step protocol for the synthesis of this compound bromide is proprietary and not fully disclosed in public literature. However, patent documents describe the general procedure starting from a steroid precursor like 16R-bromopregna-3S, 20S-diol.[3] The process involves a multi-step chemical synthesis in a controlled laboratory environment. Key steps include:

-

Fragmentation and Amination: Reaction of the steroid precursor to introduce piperidino groups at the C2 and C16 positions. This is often carried out under pressure and at elevated temperatures.[3]

-

Acetylation: Acetylation of the hydroxyl groups at the C3 and C17 positions using an acetylating agent.

-

Quaternization: Reaction with methyl bromide in a suitable solvent to form the bis-quaternary ammonium salt, this compound bromide.[4]

-

Purification: The final product is purified by recrystallization.[2]

Characterization: The identity and purity of synthesized this compound bromide are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Method: A common method involves using a C18 or an amino column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) at a specific pH.

-

Detection: UV detection is typically performed at a wavelength around 210 nm.[10]

-

Purpose: To determine the purity of the compound and to quantify it in pharmaceutical preparations.

-

-

Mass Spectrometry (MS):

-

Method: Electrospray ionization (ESI) is a suitable technique for the analysis of the quaternary ammonium structure of this compound.

-

Analysis: The mass spectrum of this compound shows a characteristic doubly charged molecular ion (M²⁺) at m/z 286.2.[11]

-

Purpose: To confirm the molecular weight and structure of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In Vivo Pharmacodynamic and Pharmacokinetic Studies

Animal Models: Various animal models, including rats, rabbits, dogs, and pigs, have been used to study the properties of this compound.[8][13][14]

Pharmacodynamic Evaluation (Neuromuscular Blockade):

-

Method: The degree of neuromuscular blockade is typically assessed by stimulating a peripheral nerve (e.g., the sciatic nerve in rats or the ulnar nerve in larger animals) and measuring the resulting muscle contraction (twitch response).[14][15]

-

Train-of-Four (TOF) Stimulation: A common method involves delivering four supramaximal electrical stimuli at a frequency of 2 Hz. The ratio of the fourth twitch height to the first (T4/T1 ratio) is used to quantify the degree of non-depolarizing neuromuscular blockade.[15]

-

ED₉₅ Determination: The dose of this compound required to produce a 95% reduction in twitch height is determined as the ED₉₅.

Pharmacokinetic Analysis:

-

Method: Following intravenous administration of this compound, serial blood samples are collected at predetermined time points.

-

Sample Processing: Plasma is separated by centrifugation, and this compound concentrations are measured using a validated analytical method, typically LC-MS/MS, due to its high sensitivity and specificity.[11][16]

-

Data Analysis: The plasma concentration-time data are then analyzed using pharmacokinetic modeling software to determine parameters such as elimination half-life, volume of distribution, and clearance.[9]

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study of this compound.

References

- 1. This compound bromide British Pharmacopoeia (BP) Reference Standard 15500-66-0 [sigmaaldrich.com]

- 2. CN105566056A - Synthetic method of this compound bromide pharmaceutical intermediate 2-bromopropylene - Google Patents [patents.google.com]

- 3. CN101648987A - Method for synthesizing 17S-pancuronium bromide - Google Patents [patents.google.com]

- 4. File:this compound bromide synthesis.png - Wikimedia Commons [commons.wikimedia.org]

- 5. US7569687B2 - Processes for the synthesis of rocuronium bromide - Google Patents [patents.google.com]

- 6. nhathuocngocanh.com [nhathuocngocanh.com]

- 7. anmfonline.org [anmfonline.org]

- 8. Pharmacokinetics and pharmacodynamics of the muscle relaxant drug Org NC-45 and each of its hydroxy metabolites in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 11. square.umin.ac.jp [square.umin.ac.jp]

- 12. air.unimi.it [air.unimi.it]

- 13. This compound effect on the neuromuscular function of hypoglycemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Monitoring of neuromuscular function in the clinical setting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of this compound, vecuronium and their related compounds using LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Pancuronium's Mechanism of Action at the Neuromuscular Junction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent that induces skeletal muscle relaxation by acting as a competitive antagonist to acetylcholine at the nicotinic receptors of the neuromuscular junction. This technical guide provides an in-depth exploration of the molecular mechanisms, pharmacodynamics, and key experimental methodologies used to characterize the action of this compound. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, a bis-quaternary aminosteroid compound, has been a cornerstone in clinical anesthesia and critical care for achieving sustained muscle relaxation during surgical procedures and mechanical ventilation.[1] Its primary pharmacological effect is the interruption of neuromuscular transmission, leading to flaccid paralysis of skeletal muscles.[2] Understanding the precise mechanism of action of this compound is crucial for its safe and effective use, as well as for the development of novel neuromuscular blocking agents with improved pharmacological profiles.

The molecular structure of this compound, with its two quaternary ammonium groups, mimics the structure of the endogenous neurotransmitter acetylcholine (ACh), allowing it to bind to the nicotinic acetylcholine receptors (nAChRs) at the motor end-plate.[3] However, unlike ACh, this compound does not activate the receptor, thereby preventing the influx of sodium ions and subsequent muscle cell depolarization and contraction.[4] This guide will delve into the specifics of this competitive antagonism, supported by quantitative data and detailed experimental procedures.

Molecular Mechanism of Action

This compound functions as a competitive antagonist at the postsynaptic nAChRs located on the motor end-plate of the neuromuscular junction.[4][5] The process can be broken down into the following key steps:

-

Binding to Nicotinic Acetylcholine Receptors: this compound binds to the α-subunits of the nAChR, the same binding sites as acetylcholine.[2] The two positively charged quaternary ammonium groups in the this compound molecule are crucial for this interaction, electrostatically interacting with the anionic sites on the receptor.[3]

-

Competitive Antagonism: By occupying the ACh binding sites, this compound physically obstructs acetylcholine from binding to the receptor.[4] This competition is concentration-dependent; an increase in the concentration of this compound will lead to a greater degree of receptor blockade.

-

Inhibition of Depolarization: As this compound does not activate the nAChR, the ion channel associated with the receptor remains closed.[3] This prevents the influx of sodium ions into the muscle cell, thereby inhibiting the depolarization of the motor end-plate and the generation of an end-plate potential.

-

Muscle Paralysis: Without the end-plate potential reaching the threshold required to trigger a muscle action potential, muscle contraction is prevented, resulting in skeletal muscle relaxation and paralysis.[6]

The effects of this compound can be surmounted by increasing the concentration of acetylcholine in the synaptic cleft. This is clinically achieved through the administration of acetylcholinesterase inhibitors, such as neostigmine, which prevent the breakdown of acetylcholine.[5]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the normal signaling pathway at the neuromuscular junction and the inhibitory effect of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Neuromuscular Blocking Agents | Anesthesia Key [aneskey.com]

- 3. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.wfsahq.org [resources.wfsahq.org]

- 6. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]

Pancuronium as a Competitive Antagonist of Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent renowned for its potent and specific competitive antagonism of nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth exploration of the molecular interactions, pharmacological effects, and experimental methodologies used to characterize this compound's activity. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a comprehensive resource for professionals in neuroscience, pharmacology, and drug development.

Introduction

This compound, a synthetic bisquaternary aminosteroid, has been a cornerstone in clinical anesthesiology for decades, facilitating skeletal muscle relaxation during surgical procedures.[1] Its mechanism of action lies in its ability to act as a competitive antagonist at the nAChR, primarily at the neuromuscular junction (NMJ).[2] By reversibly binding to the same recognition sites as the endogenous neurotransmitter acetylcholine (ACh), this compound prevents the ion channel opening and subsequent muscle cell depolarization, leading to muscle paralysis.[2][3] This guide delves into the technical details of this compound's interaction with nAChRs, providing quantitative data on its potency and affinity, detailed experimental protocols for its study, and visual representations of the underlying molecular and experimental frameworks.

Mechanism of Action: Competitive Antagonism

The primary mode of action of this compound is competitive antagonism at the postsynaptic nAChRs of the skeletal muscle.[3] Structurally, this compound mimics acetylcholine, allowing it to bind to the two α-subunits of the pentameric nAChR.[3] However, this binding does not induce the conformational change necessary for ion channel opening. Consequently, the influx of sodium ions that normally follows ACh binding is blocked, preventing the generation of an end-plate potential and subsequent muscle contraction.[2]

The competitive nature of this antagonism means that the blockade can be overcome by increasing the concentration of acetylcholine at the synaptic cleft. This is the principle behind the use of acetylcholinesterase inhibitors, such as neostigmine, for the reversal of this compound-induced neuromuscular blockade.[3] By preventing the breakdown of acetylcholine, these agents increase its local concentration, allowing it to outcompete this compound for binding to the nAChRs.

Recent studies have also suggested a potential allosteric inhibitory effect of this compound on zebrafish nAChRs, where the IC50 of this compound was not significantly altered by varying acetylcholine concentrations.[4] This suggests that in some contexts, this compound may inhibit receptor function through a mechanism other than direct competition at the agonist binding site.

Quantitative Pharmacology of this compound

The potency and affinity of this compound for nAChRs have been quantified through various in vitro and in vivo experimental paradigms. The following tables summarize key quantitative data from electrophysiological and radioligand binding studies.

Table 1: Potency (IC50) of this compound at Nicotinic Acetylcholine Receptor Subtypes (Electrophysiology)

| nAChR Subtype | Preparation | Agonist Concentration | IC50 (nM) | Reference(s) |

| Embryonic Mouse Muscle | BC3H-1 Cells | - | 5.5 ± 0.5 | [5][6] |

| Zebrafish αβδε (ε-type) | Xenopus Oocytes | 2 µM ACh | 12.5 ± 1.9 | [7] |

| Zebrafish αβδε (ε-type) | Xenopus Oocytes | 100 µM ACh | 15.6 ± 1.0 | [7] |

| Zebrafish αβδ (δ-type) | Xenopus Oocytes | 2 µM ACh | 108.7 ± 30.9 | [7] |

| Zebrafish αβδ (δ-type) | Xenopus Oocytes | 100 µM ACh | 116.1 ± 29.2 | [7] |

| Adult Mouse Muscle | Transfected BOSC23 Cells | - | - | [7] |

| Foetal Mouse Muscle | Xenopus Oocytes | 100 µM ACh | - (39 ± 6% inhibition at 10 nM) | [6] |

| Adult Mouse Muscle | Xenopus Oocytes | 100 µM ACh | - (60 ± 4% inhibition at 10 nM) | [6] |

| Rat Neuronal α4β2 | Xenopus Oocytes | 100 µM ACh | - (69 ± 6% inhibition at 10 nM) | [6] |

Note: Some studies report percentage inhibition at a given concentration rather than a precise IC50 value.

Table 2: Binding Affinity (Ki) and IC50 of this compound at Muscarinic Receptors

| Receptor Subtype | Preparation | Radioligand | IC50 | Ki | Reference(s) |

| Cardiac Muscarinic | Canine Heart | [3H]QNB | 5.41 x 10⁻⁷ M | - | [3] |

Note: Data on Ki values for this compound at various nAChR subtypes from radioligand binding assays are limited in the reviewed literature. The provided data on muscarinic receptors highlights this compound's selectivity profile.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonist properties of this compound at nAChRs.

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity (Ki) of this compound for nAChRs using a competitive radioligand binding assay.

Objective: To determine the Ki of this compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparation expressing the nAChR subtype of interest.

-

Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin).

-

This compound bromide.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well microplates.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells expressing the target nAChR in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.[4]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Increasing concentrations of this compound bromide (the competitor).

-

For determining non-specific binding, add a high concentration of a non-labeled, high-affinity ligand for the receptor.

-

For determining total binding, add binding buffer instead of a competitor.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[4]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.[4]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Electrophysiology (Two-Electrode Voltage Clamp)

This protocol describes the use of two-electrode voltage clamp (TEVC) on Xenopus oocytes to determine the IC50 of this compound.

Objective: To measure the inhibitory effect of this compound on ACh-induced currents in nAChRs expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired nAChR.

-

Oocyte injection setup.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Perfusion system.

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Acetylcholine solution.

-

This compound bromide solutions of varying concentrations.

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the nAChR subunits and incubate for 2-7 days to allow for receptor expression.[7]

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

-

Clamp the membrane potential at a holding potential of -50 to -80 mV.[7]

-

-

Drug Application:

-

Establish a baseline by applying a pulse of a fixed concentration of acetylcholine (e.g., the EC50 concentration) and record the resulting inward current.

-

Perfuse the oocyte with a solution containing a specific concentration of this compound for a set period to allow for equilibration.

-

While still in the presence of this compound, apply the same pulse of acetylcholine and record the inhibited current.

-

Wash out the this compound and ensure the response to acetylcholine returns to baseline before applying the next concentration.

-

Repeat this process for a range of this compound concentrations.

-

-

Data Analysis:

-

Measure the peak amplitude of the acetylcholine-induced current in the absence and presence of each concentration of this compound.

-

Normalize the inhibited responses to the control response (in the absence of this compound).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

-

In Vivo Neuromuscular Blockade Assay (Rodent Model)

This protocol provides a general framework for assessing the neuromuscular blocking effects of this compound in an in vivo rodent model.

Objective: To quantify the degree and duration of neuromuscular blockade induced by this compound in a living animal.

Materials:

-

Anesthetized rodent (e.g., rat, mouse).

-

Mechanical ventilator.

-

Peripheral nerve stimulator.

-

Force transducer or electromyography (EMG) recording equipment.

-

Data acquisition system.

-

This compound bromide solution for intravenous administration.

Procedure:

-

Animal Preparation: Anesthetize the animal and ensure adequate depth of anesthesia throughout the experiment. Intubate and mechanically ventilate the animal.[9]

-

Nerve-Muscle Preparation: Expose a peripheral nerve-muscle preparation, such as the sciatic nerve and tibialis anterior muscle or the ulnar nerve and adductor pollicis muscle.

-

Stimulation and Recording:

-

Place stimulating electrodes on the exposed nerve.

-

Attach the tendon of the muscle to a force transducer to measure isometric twitch tension, or place recording electrodes on the muscle to measure the compound muscle action potential (CMAP).

-

-

Experimental Protocol:

-

Deliver supramaximal electrical stimuli to the nerve at a specific frequency (e.g., single twitches at 0.1 Hz or a train-of-four [TOF] stimulation pattern at 2 Hz).

-

Record the baseline muscle twitch tension or CMAP amplitude.

-

Administer a bolus dose of this compound intravenously.

-

Continuously monitor and record the muscle response to nerve stimulation.

-

-

Data Analysis:

-

Quantify the degree of neuromuscular blockade as the percentage reduction in twitch height or CMAP amplitude from the baseline.

-

For TOF stimulation, calculate the TOF ratio (the ratio of the amplitude of the fourth response to the first response) as a measure of fade.

-

Determine the onset of action, duration of action (time to return to a certain percentage of baseline), and recovery index.

-

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway at the neuromuscular junction and a typical experimental workflow for characterizing a competitive nAChR antagonist like this compound.

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing this compound as a nAChR antagonist.

Conclusion

This compound serves as a quintessential example of a competitive antagonist at nicotinic acetylcholine receptors. Its high affinity and specificity for the nAChR at the neuromuscular junction have made it an invaluable tool in both clinical practice and pharmacological research. This technical guide has provided a comprehensive overview of this compound's mechanism of action, supported by quantitative data on its potency and affinity. The detailed experimental protocols offer a practical resource for researchers aiming to investigate the properties of nAChR antagonists. The visualized signaling pathway and experimental workflow further clarify the complex interactions and systematic approaches involved in the study of this important class of drugs. A thorough understanding of the principles and methodologies outlined herein is crucial for the continued development of novel and improved neuromuscular blocking agents and for advancing our knowledge of nicotinic acetylcholine receptor pharmacology.

References

- 1. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 2. The interaction of this compound and vecuronium with cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The actions of muscle relaxants at nicotinic acetylcholine receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdspdb.unc.edu [pdspdb.unc.edu]

- 8. cds.ismrm.org [cds.ismrm.org]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

pharmacokinetics and pharmacodynamics of pancuronium in vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of pancuronium, a long-acting, non-depolarizing neuromuscular blocking agent. This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors of the motor end-plate, leading to skeletal muscle relaxation and paralysis.[1][2][3][4][5] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.

Pharmacokinetics

The disposition of this compound in the body is characterized by its distribution, metabolism, and excretion. Being a highly ionized and water-soluble compound at physiological pH, it has a volume of distribution nearly equivalent to the circulating plasma volume and does not readily cross the blood-brain barrier or the placenta.[6]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in adult humans.

| Parameter | Value | Unit | Notes |

| Elimination Half-Life | 89 - 161 | minutes | [1][2] Can be prolonged in patients with renal impairment.[5] |

| 110 | minutes | [3] | |

| 169 | minutes | In surgical patients undergoing anesthesia.[7] | |

| Volume of Distribution (Vd) | 241 - 280 | mL/kg | [1][2] |

| 0.2 | L/kg | [3] | |

| 62.9 - 145.5 | ml/kg | Central compartment.[8][9] | |

| Plasma Clearance | 1.1 - 1.9 | mL/minute/kg | [1][2] |

| 0.79 +/- 0.28 | ml X min-1 X kg-1 | In surgical patients undergoing anesthesia.[7] | |

| 57.6 - 187.3 | ml/min | [8][9] | |

| Protein Binding | 77 - 91% | [10][11] Primarily to gamma globulin and albumin.[1] | |

| 82% | [3] | ||

| ~13% | Unbound to plasma protein.[1] |

Metabolism and Excretion

This compound is primarily eliminated by the kidneys, with a smaller portion undergoing hepatic metabolism and biliary excretion.[3][6]

-

Renal Excretion : Approximately 80% of the drug is cleared by the kidneys.[6] Around 40% of a total dose is recovered in the urine as unchanged this compound and its metabolites.[1][2]

-

Hepatic Metabolism : About 10% of this compound is degraded in the liver.[6] The primary metabolite is 3-desacetylthis compound, which has about half the neuromuscular blocking potency of the parent compound.[1][6] Other minor metabolites, such as the 17-hydroxy and 3,17-dihydroxy metabolites, are significantly less potent.[1]

-

Biliary Excretion : Approximately 10-11% of the administered dose is excreted in the bile.[1][2][6]

Pharmacodynamics

The pharmacodynamic profile of this compound is defined by its onset of action, duration of effect, and the dose required to achieve a desired level of neuromuscular blockade.

Quantitative Pharmacodynamic Parameters

| Parameter | Value | Unit | Conditions/Notes |

| ED95 (Effective Dose, 95%) | ~0.05 | mg/kg | Under balanced anesthesia.[1][2] |

| ~0.03 | mg/kg | Under halothane anesthesia.[1][2] | |

| 0.07 | mg/kg | [6] | |

| 60 | µg/kg | [10] | |

| 70 - 76 | µg/kg | For electrical and mechanical twitch responses, respectively.[12] | |

| Onset of Action | 3 - 6 | minutes | For an intubating dose.[10] |

| ~4 | minutes | For an intubating dose of 0.1 mg/kg.[1][2] | |

| 1 - 2 | minutes | [13] | |

| 3.6 | minutes | To 95% twitch depression with a dose of 75 µg/kg.[14] | |

| Duration of Action (to 25% recovery) | ~22 | minutes | With an ED95 dose.[1][2] |

| ~100 | minutes | With an intubating dose of 0.1 mg/kg.[1][2] | |

| 60 - 90 | minutes | With a typical intubating dose.[6] | |

| 45.1 | minutes | With a dose of 75 µg/kg.[14] | |

| Clinical Effects Duration | ~100 | minutes | Muscle activity lower than 25% of physiological.[10] |

| Time to Full Recovery (>90%) | 120 - 180 | minutes | After a single administration in healthy adults.[10] |

Mechanism of Action: Signaling Pathway

This compound exerts its effect by competitively inhibiting the nicotinic acetylcholine (ACh) receptors at the neuromuscular junction. This prevents ACh from binding and depolarizing the motor end-plate, thus inhibiting muscle contraction.

Caption: Competitive antagonism of this compound at the nicotinic ACh receptor.

Experimental Protocols

Dose-Response Relationship Studies in Humans

Objective: To determine the potency of this compound (e.g., ED50 and ED95).

Methodology:

-

Patient Selection: Adult patients (ASA physical status I or II) scheduled for elective surgery are enrolled.[15]

-

Anesthesia: Anesthesia is induced and maintained with a standardized regimen, for example, a nitrous oxide-narcotic-barbiturate technique or with inhalational agents like halothane, as these can influence the neuromuscular blocking effect of this compound.[2][12]

-

Administration: this compound is administered intravenously. A cumulative dose-response curve can be generated by giving incremental doses of the drug.[16] Alternatively, a constant infusion can be used.[17]

-

Monitoring: Neuromuscular function is monitored using a peripheral nerve stimulator (e.g., ulnar nerve stimulation) to evoke a twitch response (e.g., adductor pollicis muscle).[6][12] The force of contraction (mechanical response) or the compound muscle action potential (electrical response) is recorded.[12]

-

Data Analysis: The percentage of twitch height depression is plotted against the logarithm of the cumulative dose. A log-probit transformation is often used to linearize the central part of the dose-response curve for regression analysis to determine ED50 and ED95 values.[15]

Caption: Workflow for determining the dose-response relationship of this compound.

Pharmacokinetic Studies in Humans

Objective: To determine the pharmacokinetic profile of this compound.

Methodology:

-

Study Population: Healthy adult surgical patients are typically recruited.[8][9]

-

Drug Administration: A single intravenous bolus of this compound is administered.[8][9]

-

Blood Sampling: Serial venous blood samples are collected at predefined time points after drug administration.

-

Drug Concentration Analysis: Plasma concentrations of this compound and its metabolites are quantified using a validated analytical method, such as fluorimetry, chromatography, or mass spectrometry.[18][19]

-

Pharmacokinetic Modeling: The plasma concentration-time data are fitted to a pharmacokinetic model, typically a two-compartment open model, to calculate parameters like half-life, volume of distribution, and clearance.[8][9][20]

-

Urine and Bile Collection: To assess excretion, urine and sometimes bile are collected over a specified period (e.g., 24 hours) to measure the amount of unchanged drug and metabolites eliminated.[18]

Factors Influencing this compound's Action

Several factors can alter the pharmacokinetics and pharmacodynamics of this compound, requiring careful consideration and dose adjustments in clinical practice.

Caption: Key factors that can modify the in vivo effects of this compound.

Reversal of Neuromuscular Blockade

The neuromuscular blockade induced by this compound can be reversed by the administration of anticholinesterase agents, such as neostigmine, pyridostigmine, or edrophonium.[1][2][6] These drugs increase the concentration of acetylcholine at the neuromuscular junction by inhibiting its breakdown by acetylcholinesterase. The increased acetylcholine then competes more effectively with this compound for the nicotinic receptors, thereby restoring neuromuscular transmission.[6]

Conclusion

This compound is a well-characterized neuromuscular blocking agent with a predictable, albeit long, duration of action. A thorough understanding of its pharmacokinetics and pharmacodynamics is crucial for its safe and effective use in clinical and research settings. Factors such as patient's renal and hepatic function, age, and concomitant medications must be considered to optimize dosing and avoid prolonged neuromuscular blockade. The use of peripheral nerve stimulators for monitoring the depth of blockade is highly recommended to guide administration and minimize the risk of overdosage.[2][13]

References

- 1. drugs.com [drugs.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic modelling with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of this compound bromide | Scilit [scilit.com]

- 10. This compound bromide - Wikipedia [en.wikipedia.org]

- 11. Protein binding of atracurium and other short-acting neuromuscular blocking agents and their interaction with human cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dose-response curves for alcuronium and this compound alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]

- 14. Onset time and duration of action for atracurium, Org NC45 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dose-response relationships and neuromuscular blocking effects of vecuronium this compound during ketamine anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dose-response relation for atracurium, ORG NC 45 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dose-response and plasma concentration-response relationships of this compound in man [pubmed.ncbi.nlm.nih.gov]

- 18. [The metabolism of this compound in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound and vecuronium pharmacokinetics and pharmacodynamics in younger and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A pharmacodynamic model for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Paralysis: A Technical Guide to the Historical Development of Non-Depolarizing Neuromuscular Blockers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical journey of non-depolarizing neuromuscular blockers, from the early discoveries with crude plant extracts to the sophisticated synthetic agents used in modern medicine. It provides a comprehensive overview of the key milestones, the evolution of chemical classes, and the scientific principles that have driven the quest for the ideal muscle relaxant. This document is intended to serve as a valuable resource, offering detailed experimental protocols, comparative quantitative data, and a clear visualization of the underlying physiological mechanisms.

From Poisoned Arrows to Precision Medicine: A Historical Overview

The story of non-depolarizing neuromuscular blockers begins not in a laboratory, but in the rainforests of South America, where indigenous peoples used a potent arrow poison known as "ourari," later termed curare, for hunting.[1] This crude extract, derived from plants of the Strychnos and Chondrodendron genera, induced paralysis, a property that intrigued European explorers and scientists for centuries.

The pivotal moment in understanding curare's mechanism of action came in the mid-19th century with the pioneering work of Claude Bernard.[2] Through a series of elegant experiments on frogs, Bernard demonstrated that curare acts at the junction between the nerve and the muscle, preventing nerve stimulation from causing muscle contraction, without affecting the nerve or the muscle itself.[2][3] This laid the foundation for the scientific investigation of neuromuscular transmission and the development of neuromuscular blocking agents.

The first clinical use of a curare preparation in surgery was described in 1912, but it wasn't until 1942 that Harold Griffith and Enid Johnson's successful and safe use of a purified extract of curare during anesthesia revolutionized surgical practice.[1][2] This event marked the beginning of a new era in anesthesia, establishing the triad of narcosis, analgesia, and muscle relaxation as the standard of care.[3]

The subsequent decades witnessed a surge in research aimed at synthesizing compounds that could replicate and improve upon the effects of curare. This led to the development of distinct chemical classes of non-depolarizing neuromuscular blockers, primarily the benzylisoquinolinium and the aminosteroidal compounds.[4]

Key Milestones in the Development of Non-Depolarizing Neuromuscular Blockers:

-

1846: Claude Bernard elucidates the site of action of curare at the neuromuscular junction.[3]

-

1912: First reported use of curare in surgery by Arthur Lawen.[1]

-

1942: Harold Griffith and Enid Johnson demonstrate the safe and effective use of a purified curare extract in anesthesia.[2]

-

1947: Daniel Bovet synthesizes gallamine, the first synthetic non-depolarizing neuromuscular blocker used clinically.[3]

-

1964: The synthesis of the first aminosteroidal neuromuscular blocker, pancuronium, is achieved.[1][3]

-

1979-1980s: Development of intermediate-acting agents like vecuronium and atracurium with improved side-effect profiles.[1][5]

-

1990s: Introduction of rocuronium, an aminosteroidal agent with a rapid onset of action, and mivacurium, a short-acting benzylisoquinolinium derivative.[1][5]

Quantitative Comparison of Key Non-Depolarizing Neuromuscular Blockers

The development of new non-depolarizing neuromuscular blockers has been driven by the pursuit of specific pharmacodynamic properties. The ideal agent would have a rapid onset of action, a predictable duration of action, and minimal cardiovascular side effects. The following tables summarize key quantitative data for some of the most significant non-depolarizing neuromuscular blockers.

| Drug | Chemical Class | ED95 (mg/kg) | Onset of Action (min) | Clinical Duration of Action (min) | Primary Route of Elimination | Histamine Release |

| d-Tubocurarine | Benzylisoquinolinium | 0.51 | 3-5 | 60-90 | Renal | Significant |

| Gallamine | Trisquaternary Ether | 3.0 | 2-3 | 60-90 | Renal | Minimal |

| This compound | Aminosteroid | 0.07 | 3-5 | 90-120 | Renal and Hepatic | None |

| Vecuronium | Aminosteroid | 0.05 | 2-4 | 25-40 | Hepatic and Renal | None |

| Atracurium | Benzylisoquinolinium | 0.25 | 2-3 | 20-35 | Hofmann Elimination and Ester Hydrolysis | Moderate |

| Cisatracurium | Benzylisoquinolinium | 0.05 | 3-5 | 35-45 | Hofmann Elimination | Minimal |

| Rocuronium | Aminosteroid | 0.3 | 1-2 | 30-40 | Hepatic and Renal | None |

| Mivacurium | Benzylisoquinolinium | 0.08 | 2-3 | 15-20 | Plasma Cholinesterase | Moderate |

ED95 (Effective Dose 95) is the dose required to produce a 95% suppression of the first twitch of the train-of-four. Onset of action and clinical duration can vary depending on the dose administered and patient factors.

Experimental Protocols for the Evaluation of Non-Depolarizing Neuromuscular Blockers

The characterization of non-depolarizing neuromuscular blockers relies on a variety of preclinical and clinical experimental protocols. These methods are essential for determining the potency, onset and duration of action, and safety profile of new compounds.

Preclinical Evaluation: The Isolated Phrenic Nerve-Hemidiaphragm Preparation

One of the foundational in vitro methods for studying neuromuscular transmission and the effects of neuromuscular blocking agents is the isolated phrenic nerve-hemidiaphragm preparation, originally described by Bülbring in 1946. This preparation allows for the direct measurement of muscle contraction in response to nerve stimulation in a controlled environment.

Detailed Methodology:

-

Animal Preparation: A rat is euthanized, and the diaphragm with the phrenic nerve intact is carefully dissected.

-

Apparatus Setup: The hemidiaphragm is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture. One end of the diaphragm is fixed, and the other is attached to a force-displacement transducer to record muscle tension.

-

Nerve Stimulation: The phrenic nerve is placed on a pair of platinum electrodes and stimulated with supramaximal square-wave pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz).

-

Drug Administration: Once a stable baseline of muscle twitches is established, the non-depolarizing neuromuscular blocker is added to the organ bath in increasing concentrations.

-

Data Acquisition and Analysis: The resulting decrease in twitch height is recorded. A concentration-response curve is then constructed to determine the EC50 (the concentration of the drug that produces a 50% reduction in twitch height), a measure of the drug's potency.

In Vivo Assessment of Neuromuscular Blockade in Animal Models

In vivo studies in anesthetized animals are crucial for understanding the pharmacokinetic and pharmacodynamic properties of neuromuscular blockers in a whole-organism context. Electrophysiological monitoring of muscle responses to nerve stimulation is a standard technique.

Detailed Methodology (Rat Model):

-

Animal Preparation: A rat is anesthetized, and electrodes are placed to stimulate a peripheral nerve (e.g., the sciatic nerve) and record the compound muscle action potential (CMAP) from a corresponding muscle (e.g., the gastrocnemius muscle).

-

Nerve Stimulation: Supramaximal stimuli are delivered to the nerve, and the baseline CMAP amplitude is recorded.

-

Drug Administration: The neuromuscular blocking agent is administered intravenously.

-

Data Acquisition: The CMAP is recorded continuously to determine the time to onset of maximal block and the duration of the block.

-

ED95 Determination: To determine the ED95, different doses of the drug are administered to groups of animals, and the dose that produces a 95% reduction in the CMAP amplitude is calculated.

Clinical Evaluation: Train-of-Four (TOF) Monitoring

In the clinical setting, the depth of neuromuscular blockade is routinely monitored using a peripheral nerve stimulator that delivers a pattern of electrical stimuli known as the Train-of-Four (TOF). This non-invasive method provides a quantitative measure of the degree of muscle relaxation.

Detailed Methodology:

-

Electrode Placement: Two electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist or the facial nerve.

-

Supramaximal Stimulus: A supramaximal stimulus is determined by gradually increasing the current until a maximal muscle response is observed.

-

TOF Stimulation: The nerve is stimulated with four supramaximal stimuli at a frequency of 2 Hz.

-

Observation of Response: The number of muscle twitches (the TOF count) is observed. The ratio of the amplitude of the fourth twitch to the first twitch (the TOF ratio) can also be measured with appropriate equipment.

-

Interpretation:

-

TOF Count of 4/4: Indicates less than 75% of receptors are blocked.

-

TOF Count of 3/4: Indicates approximately 75% of receptors are blocked.

-

TOF Count of 2/4: Indicates approximately 80% of receptors are blocked.

-

TOF Count of 1/4: Indicates approximately 90-95% of receptors are blocked.

-

TOF Count of 0/4: Indicates 100% of receptors are blocked.

-

The TOF ratio is a more sensitive measure of residual blockade, with a ratio of less than 0.9 indicating incomplete recovery.

-

Signaling Pathways and Mechanism of Action

Non-depolarizing neuromuscular blockers exert their effects by competitively antagonizing the action of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.

Normal Neuromuscular Transmission

Caption: Normal Neuromuscular Transmission Pathway.

Action of Non-Depolarizing Neuromuscular Blockers

Caption: Mechanism of Action of Non-Depolarizing Blockers.

Future Directions

The development of non-depolarizing neuromuscular blockers continues to evolve. Current research focuses on creating agents with an even faster onset and shorter duration of action to provide a safe and effective alternative to succinylcholine for rapid sequence intubation.[3] Additionally, the development of novel reversal agents that can rapidly and completely antagonize the effects of these blockers is an active area of investigation. The ultimate goal remains the creation of the "ideal" neuromuscular blocker: one that is non-depolarizing, has a rapid and predictable onset and offset, is devoid of side effects, and has a specific and safe reversal agent.

References

- 1. (PDF) Observations on the Isolated Phrenic Nerve Diaphragm [research.amanote.com]

- 2. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Observations on the isolated phrenic nerve diaphragm preparation of the rat. 1946 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The use of train of four monitoring for clinical evaluation of the axillary brachial plexus block - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Pancuronium Bromide in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of pancuronium bromide in various solutions. The information is compiled from peer-reviewed studies and established pharmaceutical resources to support research, development, and formulation activities.

Solubility Profile

This compound bromide, a bis-quaternary aminosteroid neuromuscular blocking agent, exhibits high solubility in aqueous and some organic solvents. Its ionic nature dictates its solubility characteristics.

Qualitative Solubility

This compound bromide is described as a white or off-white crystalline powder. It is characterized as being "very soluble" in water and methylene chloride, and "freely soluble" in ethanol (96%)[1]. It is also soluble in methanol and chloroform but insoluble in diethyl ether[1].

Quantitative Solubility Data

The solubility of this compound bromide in various solvents has been quantitatively determined and is summarized in the table below.

| Solvent | Temperature | Solubility | Molar Concentration (mM) | Reference |

| Water | 20°C | 1 g/mL | ~1365 | [2] |

| Water | Not Specified | 100 mg/mL | 136.48 | [3] |

| Ethanol | Not Specified | 100 mg/mL | 136.48 | [3] |

| Chloroform | 20°C | ~33.3 mg/mL (1 g in 30 parts) | ~45.5 | [2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | 136.48 | [3] |

Note: The solubility of 1 g/mL in water at 20°C indicates very high solubility. The value of 100 mg/mL from another source may represent a tested maximum concentration rather than the saturation solubility.

Effect of pH on Aqueous Solubility

This compound bromide remains soluble in water across a broad pH range. Studies have shown it to be soluble from pH 2.0 to 12.0, which is a critical factor for its formulation and compatibility with other intravenous drugs[4]. The commercially available injection has a pH between 3.8 and 4.2[5][6].

Stability Profile

The stability of this compound bromide in solution is influenced by several factors, including pH, temperature, and light exposure. The primary degradation pathway is hydrolysis of the ester groups at the C3 and C17 positions of the steroid nucleus.

pH-Dependent Stability and Hydrolysis

This compound bromide is susceptible to hydrolysis under both acidic and basic conditions. The ester linkages are the primary sites of degradation.

Degradation Products: The hydrolysis of this compound bromide results in the formation of its desacetylated metabolites:

-

3-desacetylthis compound (3-dPC)

-

17-desacetylthis compound (17-dPC)

-

3,17-didesacetylthis compound (3,17-ddPC)

These degradation products have significantly less neuromuscular blocking activity than the parent compound. The 3-hydroxy metabolite is reported to be half as potent as this compound[7].

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and pathways.

| Stress Condition | Reagent/Condition | Exposure Time | Observations | Reference |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 3 hours | Appearance of 3-dPC, 17-dPC, and 3,17-ddPC | [8] |

| Base Hydrolysis | 0.01 M - 0.1 M NaOH | 1 hour | Appearance of 3-dPC, 17-dPC, and 3,17-ddPC | [8] |

| Thermal Degradation | 80°C | 96 hours | Appearance of 3-dPC, 17-dPC, and 3,17-ddPC | [8] |

| Oxidation | 3% H₂O₂ | 24 hours | No notable degradation products identified | [8] |

| Photodegradation | UVA (340 nm) / UVB (246 nm) | 24 hours | No notable degradation products identified | [8] |

Thermal Stability

This compound bromide is sensitive to heat[2]. The commercial injection should be stored under refrigeration at 2 to 8°C. However, it is reported to be stable for up to 6 months at room temperature[2][5]. One study showed that after 96 hours at 80°C, degradation products were observable[8].

Photostability

Based on forced degradation studies, this compound bromide appears to be relatively stable under UVA and UVB exposure, with no significant degradation products identified after 24 hours[8]. For regulatory purposes, photostability testing should follow ICH Q1B guidelines, which specify exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[9][10].

Stability in Infusion Fluids

This compound bromide injection is compatible and stable in several common intravenous fluids. When mixed in glass or plastic containers, it remains stable for 48 hours with no alteration in potency or pH[7].

| Infusion Fluid | Stability | Reference |

| 0.9% Sodium Chloride | Stable for 48 hours | [7] |

| 5% Dextrose | Stable for 48 hours | [7] |

| 5% Dextrose and 0.9% Sodium Chloride | Stable for 48 hours | [7] |

| Lactated Ringer's Injection | Stable for 48 hours | [7] |

Drug Compatibility

The compatibility of this compound bromide with other drugs is a critical consideration in clinical settings.

Y-Site Compatibility

This compound bromide has been tested for Y-site compatibility with several other drugs.

| Co-administered Drug | Concentration of this compound Bromide | Observation | Reference |

| Fentanyl Citrate | 0.05 mg/mL | Physically compatible for 24 hours at 28°C | [5] |

| Midazolam HCl | 0.05 mg/mL | Physically compatible for 24 hours at 28°C | [5] |

| Diazepam | 0.05 mg/mL | Cloudy solution forms immediately (Incompatible) | [5] |

| Thiopentone Sodium | Not specified | Precipitate forms due to pH shift (Incompatible) | [4] |

Note: The incompatibility with thiopentone is due to the acidic pH of the this compound bromide solution causing the weakly acidic thiopentone to precipitate[4].

Experimental Protocols

Protocol for Solubility Determination

A standardized protocol for determining the equilibrium solubility of this compound bromide can be adapted from general pharmacopeial methods.

Objective: To determine the saturation solubility of this compound bromide in a given solvent at a specific temperature.

Materials:

-

This compound bromide powder

-

Solvent of interest (e.g., water, ethanol)

-

Constant temperature bath/shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

HPLC-UV system or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound bromide powder to a known volume of the solvent in a sealed container.

-

Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the time to equilibrium.

-

After equilibration, stop the agitation and allow the suspension to settle.

-

Centrifuge an aliquot of the suspension at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant and dilute it quantitatively with the mobile phase or a suitable solvent.

-

Analyze the concentration of this compound bromide in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the supernatant to determine the solubility.

Protocol for Forced Degradation Study

This protocol is based on ICH guidelines and published studies on neuromuscular blocking agents.

Objective: To investigate the degradation of this compound bromide under various stress conditions.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound bromide in a suitable solvent (e.g., water or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 2 M HCl. Reflux the solution for a specified period (e.g., 5 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 2 M NaOH. Reflux the solution for a specified period (e.g., 1 hour).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Heat the stock solution at a high temperature (e.g., 135°C) for a specified period (e.g., 2.5 hours).

-

Photolytic Degradation: Expose the stock solution to UV light at 254 nm for a specified period (e.g., 3 hours).

-

Sample Analysis: After the specified exposure times, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

Stability-Indicating HPLC-MS Method

The following is a representative HPLC-MS method for the analysis of this compound bromide and its degradation products.

Chromatographic Conditions:

-

Column: Kinetex 2.6 µm C18 100 Å, 100 x 2.1 mm

-

Mobile Phase A: 5 mM ammonium formate buffer (pH 3)

-

Mobile Phase B: Acetonitrile with 10% Mobile Phase A

-

Gradient: Start at 10% B, increase linearly to 90% B over 2 minutes, hold for 1 minute, then return to 10% B.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 2 µL

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Desolvation Gas: N₂ at 350°C and 12 L/min

-

Capillary Voltage: 3 kV

-

Quantification Ions (m/z):

-

This compound: 286.2

-

3-dPC and 17-dPC: 265.2

-

3,17-ddPC: 244.2

-

Visualizations

This compound Bromide Degradation Pathway

Caption: Hydrolytic degradation pathway of this compound bromide.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for conducting a forced degradation study.

References

- 1. This compound bromide | 15500-66-0 [chemicalbook.com]

- 2. This compound Bromide | C35H60Br2N2O4 | CID 27350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. publications.ashp.org [publications.ashp.org]

- 6. drugs.com [drugs.com]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. Predictive stability, novel HPLC-MS analysis and semi-automatic compounding process for the emergency implementation of a production line of this compound in injectable solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

Pancuronium: A Comprehensive Technical Guide to Molecular Targets Beyond the Nicotinic Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancuronium is a long-acting, non-depolarizing neuromuscular blocking agent, classified as an aminosteroid. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to skeletal muscle relaxation.[1][2] While its effects on nAChRs are well-documented, a comprehensive understanding of its pharmacological profile requires an in-depth analysis of its interactions with molecular targets beyond the neuromuscular junction. These "off-target" interactions are crucial for explaining some of this compound's clinical side effects, particularly its cardiovascular effects. This technical guide provides a detailed overview of the molecular targets of this compound beyond the nicotinic receptor, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to support further research and drug development.

Core Non-Nicotinic Molecular Targets

This compound's clinically relevant off-target effects are primarily mediated by its interaction with muscarinic acetylcholine receptors and its inhibition of cholinesterases. There is also evidence of a mild ganglionic blockade.

Muscarinic Acetylcholine Receptors (mAChRs)

This compound exhibits antagonist activity at muscarinic receptors, with a notable selectivity for the M2 and M3 subtypes.[3] This interaction is responsible for the vagolytic effects of this compound, leading to tachycardia and a mild increase in blood pressure.[1]

| Target | Parameter | Value | Species/System | Reference |

| Cardiac Muscarinic Receptors | IC50 | 5.41 x 10⁻⁷ M | Canine Heart | [4][5] |

| Cardiac Muscarinic Receptors | pKB | 6.96 | Guinea-pig left atrium | |

| Ileal Muscarinic Receptors | pKB | 5.65 | Guinea-pig ileum | |

| M2 Muscarinic Receptor | Ki | 0.17 µM | Recombinant human M2 receptors (CHO cells) | |

| M3 Muscarinic Receptor | Ki | 1.3 µM | Recombinant human M3 receptors (CHO cells) |

The binding affinity of this compound for muscarinic receptors is typically determined using a competitive radioligand binding assay.[6][7]

Objective: To determine the inhibition constant (Ki) of this compound for M2 and M3 muscarinic receptors.

Materials:

-

Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human M2 or M3 muscarinic receptors.[3]

-

Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB), a non-selective muscarinic antagonist.

-

Non-specific binding control: Atropine (a high concentration, e.g., 1 µM).

-

Test compound: this compound bromide at various concentrations.

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-QNB (typically near its Kd value) and varying concentrations of this compound.

-

Total and Non-specific Binding: For total binding, incubate membranes with [³H]-QNB only. For non-specific binding, incubate membranes with [³H]-QNB in the presence of a saturating concentration of atropine.

-

Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-